molecular formula C14H19N3O4 B1337198 (2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-methylbutanamide CAS No. 67607-49-2

(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-methylbutanamide

Cat. No.: B1337198
CAS No.: 67607-49-2
M. Wt: 293.32 g/mol
InChI Key: WKUJNPGXTNWFHD-ZDUSSCGKSA-N
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Description

FA-Gly-val-NH2 is a dipeptide synthesized by coupling of glycine and valine with a phenylalanine group via peptide bonds. It has a molecular formula of C14H19N3O4 and a molecular weight of 293.32 g/mol .


Synthesis Analysis

A practical synthetic method for furylacryloyl dipeptides like FA-Gly-val-NH2 has been developed . This strategy is efficient and has been used for the synthesis of similar compounds like FA-Gly-Leu-NH2 .


Molecular Structure Analysis

The molecular structure of FA-Gly-val-NH2 consists of 14 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms . More detailed structural information can be obtained from resources like PubChem .


Chemical Reactions Analysis

FA-Gly-val-NH2, like other furylacryloyl dipeptides, can be used in various chemical reactions. For instance, they have been used for continuous spectrophotometric assays of various proteases .


Physical and Chemical Properties Analysis

FA-Gly-val-NH2 has a molecular weight of 293.32 g/mol . More detailed physical and chemical properties can be obtained from resources like PubChem .

Scientific Research Applications

Horseradish Peroxidase-catalyzed Oligomerization

Ferulic acid (FA) oligomerization on a template of a tyrosine-containing tripeptide illustrates the potential of FA in creating cross-linked structures with peptides. This process, catalyzed by horseradish peroxidase, forms hetero-oligomers of FA linked by dehydrogenation to peptidyl tyrosine, showcasing FA's utility in biochemical modifications and possibly in the regulation of plant cell wall tissue growth (Oudgenoeg et al., 2002).

Reversible Fluorescent Probe for Formaldehyde Detection

FA has been utilized in the development of a reversible fluorescent probe for the detection of formaldehyde in living cells and in vivo. This probe, which undergoes intracellular aldimine condensation with FA resulting in C=N isomerization, demonstrates FA's role in innovative biomedical applications, particularly in real-time detection of formaldehyde concentration in organisms (Song et al., 2018).

Green Synthesis of Glyco-Phenol

FA has been used in the green synthesis of a new glyco-phenol by enzymatic coupling with glucosamine, presenting an environmentally friendly process. This synthesis highlights FA's potential in creating new derivatives with enhanced functional properties for applications in antioxidant and antiproliferative activities (Aljawish et al., 2021).

Copolymerization with Glycine

The copolymerization of FA with glycine to develop a highly thermostable aromatic-aliphatic poly(ester-amide) demonstrates the versatility of FA in polymer chemistry. This copolymerization process leads to materials with potential applications in high-temperature stable products (Goto et al., 2017).

Supramolecular Architectures for Targeted Cancer Therapy

FA has been involved in the construction of supramolecular architectures with poly(N-allyl glycine) for targeted cancer therapy. This study underscores the potential of FA in biomedical engineering, particularly in designing drug delivery systems with enhanced therapeutic efficacy (Liu et al., 2022).

Future Directions

FA-Gly-val-NH2, like other furylacryloyl dipeptides, has potential for use in various research and industrial applications. It can be used for the synthesis of other compounds, in enzymatic assays, and potentially in the development of new pharmaceuticals .

Mechanism of Action

Target of Action

FA-Gly-val-NH2 is a peptide-based enzyme substrate . It is used in various biochemical assays, particularly those involving proteases such as collagenases, thermolysin, angiotensin I-converting enzyme, elastase, and carboxypeptidase Y . The primary targets of FA-Gly-val-NH2 are these protease enzymes.

Mode of Action

FA-Gly-val-NH2 interacts with its target proteases by serving as a substrate. The proteases cleave the peptide bond in FA-Gly-val-NH2, resulting in a blue shift in the near-ultraviolet absorption band of the FA-peptide . This change in absorption is used to monitor the activity of the protease.

Result of Action

The cleavage of FA-Gly-val-NH2 by proteases results in a change in the ultraviolet absorption of the FA-peptide, which can be measured spectrophotometrically . This provides a quantitative readout of protease activity, enabling researchers to study the function and regulation of these enzymes.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of FA-Gly-val-NH2 can be achieved through solid-phase peptide synthesis (SPPS) method.", "Starting Materials": [ "Fmoc-Gly-OH", "Fmoc-Val-OH", "Fmoc-amino acid-FA-OH", "HBTU", "DIPEA", "DMF", "Piperidine", "TFA", "Dichloromethane", "Dimethylformamide (DMF)", "N,N-Diisopropylethylamine (DIPEA)", "N,N-Dimethyl-2-propen-1-amine (DMA)", "N,N-Dimethylformamide dimethyl acetal (DMF-DMA)", "Triisopropylsilane (TIPS)", "Trifluoroacetic acid (TFA)" ], "Reaction": [ "Loading of Fmoc-Gly-OH onto resin", "Coupling of Fmoc-Val-OH using HBTU and DIPEA", "Deprotection of Fmoc group using piperidine", "Coupling of Fmoc-amino acid-FA-OH using HBTU and DIPEA", "Deprotection of Fmoc group using piperidine", "Cleavage of the peptide from the resin using TFA and scavengers (DMF-DMA, water, TIPS)", "Purification of the crude peptide using HPLC", "Characterization of the final product using analytical techniques such as mass spectrometry and NMR spectroscopy" ] }

CAS No.

67607-49-2

Molecular Formula

C14H19N3O4

Molecular Weight

293.32 g/mol

IUPAC Name

(2S)-2-[[2-[3-(furan-2-yl)prop-2-enoylamino]acetyl]amino]-3-methylbutanamide

InChI

InChI=1S/C14H19N3O4/c1-9(2)13(14(15)20)17-12(19)8-16-11(18)6-5-10-4-3-7-21-10/h3-7,9,13H,8H2,1-2H3,(H2,15,20)(H,16,18)(H,17,19)/t13-/m0/s1

InChI Key

WKUJNPGXTNWFHD-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)CNC(=O)C=CC1=CC=CO1

SMILES

CC(C)C(C(=O)N)NC(=O)CNC(=O)C=CC1=CC=CO1

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)CNC(=O)C=CC1=CC=CO1

sequence

GV

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-methylbutanamide
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(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-methylbutanamide
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(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-methylbutanamide
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(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-methylbutanamide
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(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-methylbutanamide
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(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-methylbutanamide

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